N-Benzyl (-)-Nebivolol, as the name suggests, is a derivative of the drug Nebivolol. Nebivolol is classified as a beta-blocker, specifically a highly selective β1-adrenergic receptor antagonist. [] While Nebivolol itself has been extensively studied for its therapeutic applications, primarily in cardiovascular diseases, the specific applications and properties of its N-Benzyl derivative require further investigation. It's important to note that the addition of the N-Benzyl group could significantly alter its pharmacological profile compared to the parent compound.
N-Benzyl (-)-Nebivolol is a synthetic derivative of the beta-blocker Nebivolol, primarily known for its role as a selective beta-1 adrenergic receptor antagonist. This compound is characterized by the addition of a benzyl group to the nitrogen atom of the Nebivolol structure, which may enhance its pharmacological properties compared to its parent compound. Nebivolol itself is utilized in the treatment of hypertension and heart failure due to its vasodilatory effects and ability to reduce heart rate.
N-Benzyl (-)-Nebivolol falls under the category of beta-blockers, specifically as an adrenergic antagonist. It is classified as a synthetic organic compound with potential applications in pharmacology and medicinal chemistry.
The synthesis of N-Benzyl (-)-Nebivolol typically involves the following steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. For instance, using tertiary alcohols as solvents has been noted to facilitate the separation of epoxides during synthesis, which can be crucial for obtaining the desired enantiomeric purity .
N-Benzyl (-)-Nebivolol has a complex molecular structure characterized by:
The structural integrity of N-Benzyl (-)-Nebivolol can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide information about its molecular composition and confirm its identity.
N-Benzyl (-)-Nebivolol can participate in various chemical reactions typical for organic compounds:
The reactions are often conducted in controlled environments to ensure selectivity and yield. For example, hydrogenation reactions may use catalysts such as palladium on charcoal to facilitate the process while minimizing side reactions .
N-Benzyl (-)-Nebivolol acts primarily as a beta-1 adrenergic receptor antagonist. Its mechanism involves:
Studies indicate that N-Benzyl (-)-Nebivolol retains vasodilatory properties similar to those observed with Nebivolol, potentially through stimulation of endothelial nitric oxide synthase.
Relevant data from studies indicate that its melting point ranges around 142-147°C .
N-Benzyl (-)-Nebivolol holds potential applications primarily in pharmacology:
N-Benzyl (-)-Nebivolol is systematically named as (αS,α'S,2R,2'S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] under IUPAC conventions [6] [9]. Its molecular formula is C₂₉H₃₁F₂NO₄, with a molecular weight of 495.56 g/mol [3] [6]. The structure features two 6-fluorochroman rings linked by a central benzyl-substituted aminoethanol moiety. This chiral compound is cataloged under CAS number 1199945-26-0 and is designated as an impurity (Nebivolol Impurity 49) or synthetic intermediate in pharmacopeial standards [3] [9].
Table 1: Key Identifiers of N-Benzyl (-)-Nebivolol
Property | Value |
---|---|
IUPAC Name | (αS,α'S,2R,2'S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] |
Molecular Formula | C₂₉H₃₁F₂NO₄ |
Molecular Weight | 495.56 g/mol |
CAS Number | 1199945-26-0 |
Synonyms | Nebivolol N-Benzyl Impurity; Benzylated Nebivolol; Nebivolol Impurity 49 |
N-Benzyl (-)-Nebivolol exhibits a tetra-stereogenic structure with defined configurations at four chiral centers. The active form adopts the (αS,α'S,2R,2'S) absolute stereochemistry [6] [9]. This contrasts with the racemic variant rac-N-Benzyl Nebivolol (CAS 929706-85-4), which contains a 1:1 mixture of (αS,α'S,2R,2'S) and (αR,α'R,2R,2'S)-rel- isomers [2] [3]. The stereochemical integrity is critical for function:
Table 2: Stereochemical Isomers of N-Benzyl Nebivolol Derivatives
Compound | Stereochemistry | CAS Number | Role |
---|---|---|---|
N-Benzyl (-)-Nebivolol | (αS,α'S,2R,2'S) | 1199945-26-0 | Chiral intermediate for (-)-Nebivolol |
rac-N-Benzyl Nebivolol | (αR,α'R,2R,2'S)-rel- + (αS,α'S,2R,2'S) | 929706-85-4 | Racemic protected precursor |
Nebivolol (Active API) | (S,R,R,R) and (R,S,S,S) | 99200-09-6 | Final drug substance |
Structural Modifications:N-Benzyl (-)-Nebivolol serves as a protected synthetic intermediate for (-)-Nebivolol (RSSS-enantiomer). The benzyl group shields the amine functionality during synthesis, preventing unwanted side reactions. Subsequent deprotection yields the active pharmaceutical ingredient (API) [6] [10]. In contrast, nebivolol itself (C₂₂H₂₅F₂NO₄) lacks the N-benzyl group and exists as a racemic mixture of RSSS- and SRRR-enantiomers [7] [8].
Functional Implications:
Synthetic Pathways:Patent WO2012095707A1 details nebivolol synthesis via enzymatic hydrolysis of chroman esters, where intermediates like N-benzyl derivatives enable stereocontrol [4]. Modern routes use sulfur ylide-mediated chain elongation and ketoreductase-catalyzed asymmetrization to construct the chiral backbone with high ee [10].
Table 3: Physical Properties Comparison
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7